(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride
Overview
Description
®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is a chiral amine compound that is widely used in organic synthesis and medicinal chemistry. It is known for its ability to act as a chiral ligand and a catalyst in various asymmetric synthesis reactions. The compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethylamino group, and it exists as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.
Dimethylation: The pyrrolidine ring is then subjected to dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amine
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce enantioselectivity in the formation of products.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-3-(Dimethylamino)pyrrolidine dihydrochloride: The enantiomer of ®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride, with similar chemical properties but different biological activities.
N-Methylpyrrolidine: A related compound with a simpler structure, lacking the chiral center and dimethylamino substitution.
Pyrrolidine: The parent compound, which serves as a building block for various derivatives.
Uniqueness
®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is unique due to its chiral nature and the presence of the dimethylamino group, which enhances its reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand makes it particularly valuable in asymmetric synthesis, distinguishing it from other pyrrolidine derivatives.
Properties
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705293 | |
Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-61-3 | |
Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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